Home > Products > Screening Compounds P19817 > Prasugrel-d4 Metabolite R-138727
Prasugrel-d4 Metabolite R-138727 - 1217222-86-0

Prasugrel-d4 Metabolite R-138727

Catalog Number: EVT-1479408
CAS Number: 1217222-86-0
Molecular Formula: C18H16FNO3SD4
Molecular Weight: 353.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An isotope labelled Prasugrel Metabolite derivative. Prasugrel is a platelet inhibitor. It can be used to prevent formation of blood clots.

Prasugrel

Compound Description: Prasugrel, also known as CS-747 or LY640315, is a thienopyridine antiplatelet agent prescribed to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention []. It is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its therapeutic effect [].

Relevance: Prasugrel is the parent compound of Prasugrel-d4 Metabolite R-138727. Prasugrel undergoes a series of metabolic steps in the body, including hydrolysis and oxidation, to ultimately yield the active metabolite, R-138727 [, ].

R-95913

Compound Description: R-95913, chemically named 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a key intermediate metabolite in the biotransformation of prasugrel [, ]. It is formed through the rapid hydrolysis of prasugrel by carboxylesterases, primarily hCE1 and hCE2, found in the liver and intestine [].

Relevance: R-95913 is structurally related to Prasugrel-d4 Metabolite R-138727 as it is the direct precursor to R-138727 in the metabolic pathway of prasugrel. Cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, oxidize R-95913 to generate R-138727 [, , ].

R-138727

Compound Description: R-138727, formally known as 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid, is the pharmacologically active metabolite of prasugrel [, , ]. This thiol-containing compound acts as a potent and irreversible antagonist of the P2Y12 receptor, a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, ]. R-138727 exists as four stereoisomers, with the RS and RR isomers exhibiting higher potency than the SS and SR isomers [].

S-Methylated R-138727

Compound Description: S-methylated R-138727 is an inactive metabolite resulting from the further metabolism of the active metabolite R-138727 [, ]. This metabolic conversion, primarily mediated by hepatic microsomal thiol methyltransferase, involves the addition of a methyl group to the thiol group of R-138727, leading to its inactivation.

Cysteine Conjugate of R-138727

Compound Description: The cysteine conjugate of R-138727 is another inactive metabolite formed during the metabolism of prasugrel []. This conjugate is formed through the reaction of R-138727 with cysteine, an amino acid.

R-133490

Compound Description: R-133490 is a glutathione conjugate identified as a potential intermediate in the metabolic pathway of prasugrel to its active metabolite R-138727 [].

Relevance: R-133490 is structurally related to Prasugrel-d4 Metabolite R-138727 as it plays a role in the formation of the active metabolite, R-138727. Studies suggest that R-133490 can be reduced to R-138727 in the presence of reducing agents like glutathione and enzymes like glutaredoxin and thioredoxin [].

Clopidogrel

Compound Description: Clopidogrel, marketed as Plavix, is a thienopyridine antiplatelet agent used to prevent blood clots in patients with a history of heart attack, stroke, or peripheral artery disease []. Like prasugrel, clopidogrel is a prodrug requiring metabolic activation.

Relevance: Although not directly involved in the metabolic pathway of Prasugrel-d4 Metabolite R-138727, clopidogrel is a structurally related compound []. Both clopidogrel and prasugrel belong to the thienopyridine class of antiplatelet agents and share a similar mechanism of action, ultimately inhibiting the P2Y12 receptor through their active metabolites [].

Ticlopidine

Compound Description: Ticlopidine, marketed as Ticlid, is another member of the thienopyridine class of antiplatelet agents []. Like clopidogrel and prasugrel, it requires metabolic activation to exert its antiplatelet effects.

Relevance: Ticlopidine, though not directly involved in the metabolic pathway of Prasugrel-d4 Metabolite R-138727, is included as a related compound due to its structural and mechanistic similarities to prasugrel and clopidogrel []. All three drugs are thienopyridine derivatives that function as P2Y12 receptor antagonists upon metabolic activation [].

Overview

Prasugrel-d4 Metabolite R-138727 is a deuterated active metabolite of prasugrel, a thienopyridine class antiplatelet agent widely used to prevent thrombotic cardiovascular events. This compound exhibits potent antiplatelet activity by irreversibly inhibiting the human P2Y12 receptor, which plays a critical role in platelet aggregation. The introduction of deuterium atoms in R-138727 enhances its stability and allows for detailed pharmacokinetic studies, making it valuable in research applications.

Source and Classification

Prasugrel-d4 Metabolite R-138727 is derived from prasugrel, which is metabolized in the liver through cytochrome P450 enzymes. The compound is classified as a thienopyridine and an active metabolite of prasugrel, specifically designed for enhanced analytical capabilities due to its deuterated nature. Its molecular formula is C18H16FNO3SD4C_{18}H_{16}FNO_{3}SD_{4} .

Synthesis Analysis

Methods and Technical Details

The synthesis of Prasugrel-d4 Metabolite R-138727 involves several key steps:

  1. De-esterification of Prasugrel: The process begins with the removal of ester groups from prasugrel to form R-95913.
  2. Cytochrome P450-mediated oxidation: The next step involves enzymatic oxidation, where cytochrome P450 enzymes convert R-95913 into R-138727.
  3. Purification: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to separate and purify the stereoisomers, ensuring high purity for research applications .

Industrial Production Methods

In industrial settings, large-scale synthesis utilizes controlled conditions and high-purity reagents to optimize yield while maintaining strict quality control standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of Prasugrel-d4 Metabolite R-138727 features a cyclopropyl group, a fluorophenyl ring, and a piperidine moiety. The incorporation of deuterium enhances the compound's stability during analytical procedures .

Key structural data includes:

  • Molecular Weight: Approximately 347.42 g/mol
  • Molecular Formula: C18H16FNO3SD4C_{18}H_{16}FNO_{3}SD_{4}
Chemical Reactions Analysis

Reactions and Technical Details

Prasugrel-d4 Metabolite R-138727 undergoes various chemical reactions, including:

  • Oxidation: This reaction can lead to higher oxidation states.
  • Reduction: Reduction reactions can yield more reduced forms of the compound.
  • Substitution: Substitution reactions involve replacing one functional group with another.

Common reagents include cytochrome P450 enzymes and solvents like acetonitrile . The major product formed from the biotransformation of prasugrel is R-138727, which is responsible for its antiplatelet activity.

Mechanism of Action

Process and Data

The mechanism of action for Prasugrel-d4 Metabolite R-138727 involves its interaction with the human P2Y12 receptor on platelets. The active metabolite binds covalently to cysteine residues at positions 97 and 175 on the receptor, leading to irreversible inhibition of ADP-mediated platelet activation .

This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation. The pharmacokinetics indicate that prasugrel is converted to its active form efficiently in vivo, resulting in greater platelet inhibition compared to other antiplatelet agents like clopidogrel .

Physical and Chemical Properties Analysis

Physical Properties

Prasugrel-d4 Metabolite R-138727 is characterized by its solid-state properties under standard laboratory conditions. It is typically presented as a white to off-white powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as methanol and acetonitrile.
  • Stability: Enhanced stability due to deuteration, making it suitable for long-term studies.

Relevant analyses indicate that the compound maintains its activity over time, with stable inhibitory effects on platelet aggregation observed in laboratory settings .

Applications

Prasugrel-d4 Metabolite R-138727 has diverse applications in scientific research:

  • Pharmacokinetics: Used to study the metabolism and biotransformation pathways of prasugrel.
  • Analytical Chemistry: Serves as a stable isotope-labeled compound for method development in quantifying prasugrel metabolites in biological samples.
  • Clinical Research: Applied in pharmacodynamic studies to assess the effects of prasugrel on platelet function in various populations .

Properties

CAS Number

1217222-86-0

Product Name

Prasugrel-d4 Metabolite R-138727

Molecular Formula

C18H16FNO3SD4

Molecular Weight

353.45

Synonyms

Prasugrel metabolite M3 D4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.